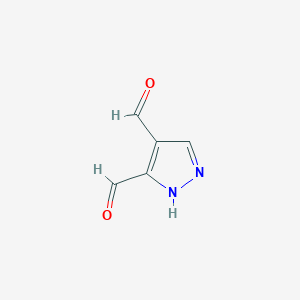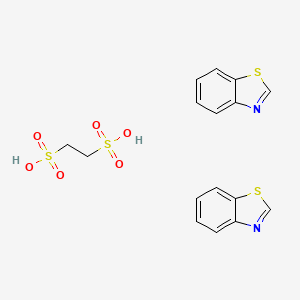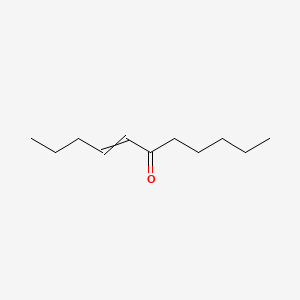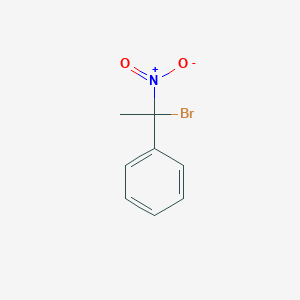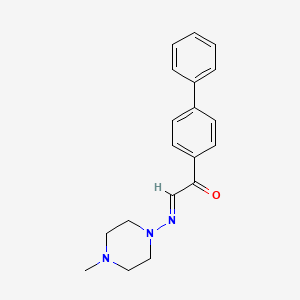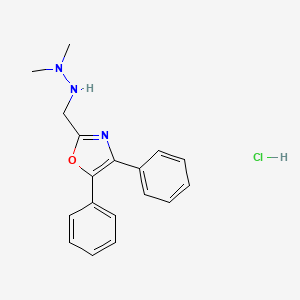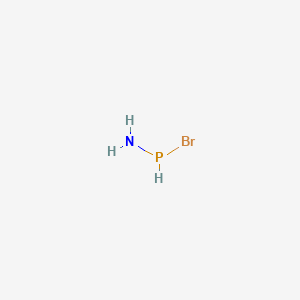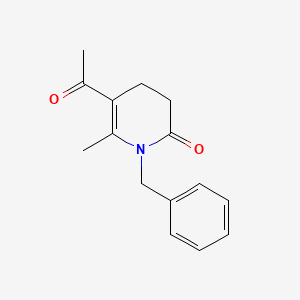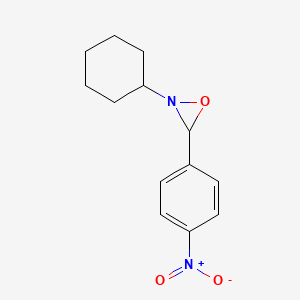
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine is a compound belonging to the oxaziridine family, which are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity due to the strained ring structure and relatively weak N-O bond. Oxaziridines have gained significant attention in organic chemistry as powerful oxygen- and nitrogen-transfer agents .
Méthodes De Préparation
The synthesis of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures to ensure the formation of the oxaziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to substrates such as alkenes, sulfides, and selenides.
Amination: It can transfer nitrogen to nucleophiles, forming amines.
Cycloaddition: It participates in [3+2] cycloadditions with heterocumulenes to form five-membered heterocycles
Common reagents used in these reactions include organometallic compounds, enolates, silyl enol ethers, and nitrogen nucleophiles. The major products formed depend on the specific reaction and conditions but often include oxidized or aminated derivatives of the starting materials.
Applications De Recherche Scientifique
2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for oxidation and amination reactions, facilitating the synthesis of complex molecules.
Biology: It can be employed in the modification of biomolecules, such as the selective oxidation of amino acids.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for other specialized reagents
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak N-O bond facilitate the release of these atoms, allowing the compound to act as an electrophilic transfer reagent. The molecular targets and pathways involved depend on the specific reaction and substrate but generally include nucleophilic attack on the oxaziridine ring .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Cyclohexyl-3-(4-nitrophenyl)oxaziridine include other oxaziridines such as N-phosphinoyl and N-sulfonyl oxaziridines, commonly known as Davis reagents. These compounds also act as oxygen- and nitrogen-transfer agents but differ in their reactivity and selectivity due to variations in the substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which influence its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
23898-58-0 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-cyclohexyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)12-8-6-10(7-9-12)13-14(18-13)11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 |
Clé InChI |
UWJWLMHGUVILAG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


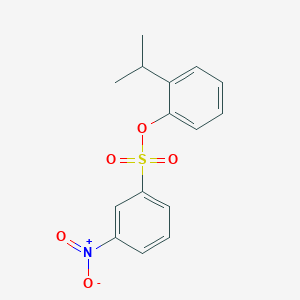
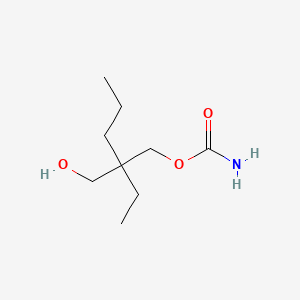

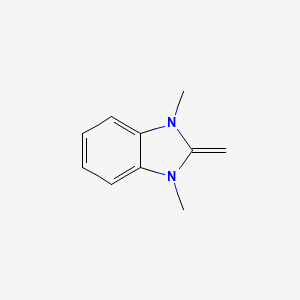
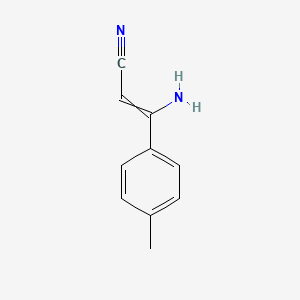
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
